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molecular formula C7H6N2O B1273075 1,2-Benzisoxazol-3-amine CAS No. 36216-80-5

1,2-Benzisoxazol-3-amine

Cat. No. B1273075
M. Wt: 134.14 g/mol
InChI Key: NLMVYUBGWZWUGB-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

To a solution of acetohydroxamic acid (10.0 g, 133 mmol) in N,N-dimethylformamide (150 ml) was added potassium tert-butoxide (14.9 g, 133 mmol), and the mixture was stirred at room temperature for 30 minutes. 2-Fluorobenzonitrile (18.0 g, 133 mmol) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from hexane to give 4.80 g (27.0%) of the desired product as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
C([NH:4]O)(=O)C.CC(C)([O-])C.[K+].F[C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[C:15]#[N:16].[OH2:21]>CN(C)C=O>[O:21]1[C:13]2[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=2[C:15]([NH2:4])=[N:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
14.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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